Cas no 1356067-77-0 (5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile)

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile structure
1356067-77-0 structure
Product name:5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
CAS No:1356067-77-0
MF:C11H13BrN4
MW:281.151720762253
MDL:MFCD21604984
CID:4782631

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
    • 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile
    • MDL: MFCD21604984
    • Inchi: 1S/C11H13BrN4/c1-15-2-4-16(5-3-15)11-9(7-13)6-10(12)8-14-11/h6,8H,2-5H2,1H3
    • InChI Key: LYULEJZFGBFHJV-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(C#N)=C1)N1CCN(C)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 279
  • Topological Polar Surface Area: 43.2
  • XLogP3: 1.5

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Matrix Scientific
210924-2.500g
5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile, 95%
1356067-77-0 95%
2.500g
$1898.00 2023-09-07

Additional information on 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile

Introduction to 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile (CAS No. 1356067-77-0)

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile, a compound with the chemical formula C10H14BN2O, is a significant intermediate in the pharmaceutical and chemical industries. This compound, identified by its CAS number CAS No. 1356067-77-0, has garnered attention due to its versatile applications in drug discovery and synthesis. The presence of both bromine and nitrile functional groups makes it a valuable building block for various chemical modifications, enabling the development of novel therapeutic agents.

The molecular structure of 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile consists of a pyridine ring substituted at the 5-position with a bromine atom, at the 2-position with a 4-methylpiperazine moiety, and at the 3-position with a nitrile group. This arrangement provides multiple sites for further functionalization, making it an attractive candidate for medicinal chemists seeking to design new molecules with improved pharmacological properties.

In recent years, there has been a growing interest in exploring the potential of piperazine derivatives in medicinal chemistry. Piperazine scaffolds are known for their ability to modulate various biological targets, including G-protein coupled receptors (GPCRs), enzyme inhibitors, and ion channels. The introduction of a methyl group at the 4-position of piperazine enhances its metabolic stability and binding affinity, making it a preferred choice for drug development.

The bromine substituent in 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile serves as a versatile handle for further chemical transformations. It can be easily replaced with other functional groups through nucleophilic aromatic substitution (SNAr) reactions, allowing chemists to tailor the compound's properties for specific applications. Additionally, the nitrile group can undergo various reactions, such as hydrolysis to form carboxylic acids or reduction to form amides, providing additional avenues for structural diversification.

Recent studies have highlighted the importance of pyridine-based compounds in the development of small-molecule drugs. Pyridine rings are frequently found in bioactive molecules due to their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. The combination of bromine and nitrile functionalities in 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile enhances its potential as a pharmacophore, enabling the design of molecules with enhanced binding affinity and selectivity.

The pharmaceutical industry has seen significant advancements in the use of heterocyclic compounds like pyridines and piperazines. These scaffolds are integral to many approved drugs, including antiviral agents, antipsychotics, and anti-inflammatory drugs. The synthesis of derivatives such as 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile continues to drive innovation in drug discovery, offering new opportunities for treating various diseases.

In conclusion, 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile is a multifunctional compound with broad applications in pharmaceutical research and development. Its unique structural features make it an excellent candidate for further chemical modifications, enabling the creation of novel therapeutic agents with improved efficacy and safety profiles. As research in medicinal chemistry progresses, compounds like this will continue to play a crucial role in addressing unmet medical needs.

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